molecular formula C7H3ClN2O3 B13183128 4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid

Cat. No.: B13183128
M. Wt: 198.56 g/mol
InChI Key: CZEOFBNKSTZEME-UHFFFAOYSA-N
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Description

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid is a heterocyclic compound that features a unique structure combining an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid is unique due to its fused oxazole-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

4-chloro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClN2O3/c8-5-4-3(1-2-9-5)13-6(10-4)7(11)12/h1-2H,(H,11,12)

InChI Key

CZEOFBNKSTZEME-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=N2)C(=O)O)Cl

Origin of Product

United States

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